5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole
Overview
Description
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole typically involves the bromination of 1,3-dimethyl-1H-pyrazole. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids
- Methyl derivatives
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
- 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
- 5-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole
- 5-(Methyl)-1,3-dimethyl-1H-pyrazole
Comparison:
- 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole: Similar in reactivity but less reactive than the bromomethyl derivative due to the lower leaving group ability of chlorine compared to bromine.
- 5-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole: More polar and less reactive in nucleophilic substitution reactions compared to the bromomethyl derivative.
- 5-(Methyl)-1,3-dimethyl-1H-pyrazole: Lacks the reactive halomethyl group, making it less versatile in synthetic applications.
Conclusion
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable building block for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUJHJFHWWSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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